molecular formula C17H16F3N3O5S B560037 2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 1161233-85-7

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Número de catálogo B560037
Número CAS: 1161233-85-7
Peso molecular: 431.4 g/mol
Clave InChI: GTUIRORNXIOHQR-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BTZ-043 is a compound belonging to the benzothiazinone class, known for its potent anti-tuberculosis activity. It has shown significant promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound works by targeting a specific enzyme crucial for the bacterial cell wall synthesis, making it a potential candidate for new tuberculosis treatments .

Aplicaciones Científicas De Investigación

BTZ-043 has a wide range of scientific research applications, including:

Mecanismo De Acción

BTZ-043 exerts its effects by inhibiting the enzyme decaprenyl-phosphoribose-2′-epimerase (DprE1), which is essential for the synthesis of D-Arabinofuranose, a component of the bacterial cell wall. By blocking this enzyme, BTZ-043 disrupts the formation of the cell wall, leading to bacterial cell death. This mechanism is highly selective for mycobacterial species, making BTZ-043 a potent anti-tuberculosis agent .

Análisis Bioquímico

Biochemical Properties

BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .

Cellular Effects

BTZ043 has demonstrated significant effects on various types of cells and cellular processes. In studies, BTZ043-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .

Molecular Mechanism

The molecular mechanism of BTZ043 involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, BTZ043 prevents the formation of decaprenylphosphoryl-β- d -arabinose .

Temporal Effects in Laboratory Settings

In laboratory settings, BTZ043 has shown to have long-term effects on cellular function. For instance, BTZ043-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .

Dosage Effects in Animal Models

In animal models, the effects of BTZ043 vary with different dosages. In preclinical toxicology studies, BTZ043 showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .

Metabolic Pathways

The metabolic pathways of BTZ043 involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .

Transport and Distribution

It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .

Subcellular Localization

Given its mechanism of action, it is likely that BTZ043 localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BTZ-043 is synthesized through a series of chemical reactions involving the formation of the benzothiazinone core. The synthetic route typically involves the nitration of a benzothiazine precursor, followed by various functional group modifications to achieve the desired structure. The reaction conditions often include the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of BTZ-043 involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and efficient. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures to maintain the consistency and efficacy of the compound .

Análisis De Reacciones Químicas

Types of Reactions

BTZ-043 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BTZ-043. These derivatives can have different biological activities and properties, making them useful for further research and development .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of BTZ-043

BTZ-043 stands out due to its high potency and selectivity for mycobacterial species. It has shown superior activity in preclinical models compared to other anti-tuberculosis drugs and has demonstrated synergistic effects when used in combination with drugs like rifampicin and bedaquiline. Its unique mechanism of action and low toxicity profile make it a promising candidate for further development .

Propiedades

IUPAC Name

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151286
Record name BTZ-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1161233-85-7
Record name 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BTZ-043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTZ-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BTZ-043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?

A1: BTZ043 primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]

Q2: How does BTZ043 interact with DprE1?

A2: BTZ043 acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]

Q3: What are the downstream consequences of DprE1 inhibition by BTZ043?

A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]

Q4: What is the molecular formula and weight of BTZ043?

A4: The molecular formula of BTZ043 is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []

Q5: Which structural features of BTZ043 are crucial for its antimycobacterial activity?

A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for BTZ043's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]

Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?

A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]

Q7: Have any BTZ043 derivatives with improved properties been developed?

A7: Yes, researchers have synthesized various BTZ043 derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]

Q8: How potent is BTZ043 against Mycobacterium tuberculosis in vitro?

A8: BTZ043 exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []

Q9: How effective is BTZ043 against drug-resistant strains of M. tuberculosis?

A9: Importantly, BTZ043 displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.

Q10: Has BTZ043 demonstrated efficacy in animal models of tuberculosis?

A10: Yes, BTZ043 significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]

Q11: Is BTZ043 effective against intracellular Mycobacterium tuberculosis?

A11: Yes, BTZ043 effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.

Q12: What is the primary mechanism of resistance to BTZ043?

A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with BTZ043, rendering the drug ineffective. [, ]

Q13: Does cross-resistance exist between BTZ043 and other DprE1 inhibitors?

A13: Although mutations in DprE1 are the primary resistance mechanism for BTZ043, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []

Q14: Are there other mechanisms of resistance to BTZ043?

A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates BTZ043 by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to BTZ043 and other DprE1 inhibitors. [, , ]

Q15: Does BTZ043 undergo metabolism in vivo?

A16: Yes, BTZ043 undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []

Q16: Has in vivo dearomatization of BTZ043 been observed?

A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of BTZ043 and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]

Q17: Are there any drug delivery strategies being explored for BTZ043?

A18: One study explored encapsulating BTZ043 within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for BTZ043 and its derivatives is warranted.

Q18: Have computational methods been employed to study BTZ043 and its interactions?

A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of BTZ043 with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.